An In-depth Technical Guide to N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide: Synthesis, Properties, and Characterization
An In-depth Technical Guide to N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide, a molecule integrating the structural features of salicylamide and a benzimidazole moiety, stands as a compound of significant interest in medicinal chemistry. The benzimidazole core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1] Concurrently, the salicylamide structure is known for its analgesic and antipyretic properties.[2] This guide provides a comprehensive technical overview of the synthesis, predicted physicochemical properties, and detailed analytical protocols for N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide, offering a foundational resource for researchers engaged in the exploration of novel benzimidazole-based therapeutic agents.
Introduction: The Scientific Rationale
The strategic combination of the benzimidazole and salicylamide scaffolds in N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide presents a compelling case for its investigation as a potential bioactive agent. Benzimidazole derivatives are known to interact with various biological macromolecules, owing to their structural similarity to naturally occurring nucleotides.[3] Their therapeutic applications are extensive, spanning antiviral, anticancer, anti-inflammatory, and antiparasitic activities.[3][4] The inclusion of the 2-hydroxy-benzamide (salicylamide) portion introduces a functionality recognized for its own pharmacological effects and potential to modulate the overall properties of the molecule.[5] This guide aims to provide the fundamental chemical and physical characterization necessary to underpin further biological evaluation of this promising compound.
Molecular Structure and Chemical Data
The chemical structure of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide is characterized by a benzamide linkage between a 2-hydroxybenzoyl group and a 1H-benzimidazol-2-amine.
Caption: Chemical structure of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide | - |
| Molecular Formula | C₁₄H₁₁N₃O₂ | - |
| Molecular Weight | 253.26 g/mol | - |
| Hydrogen Bond Donors | 3 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 2 | - |
Synthesis Pathway
A plausible and efficient method for the synthesis of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide involves the amidation of 2-aminobenzimidazole with a salicylic acid derivative. A common approach in the synthesis of N-substituted benzamides is the reaction of an amine with a carboxylic acid or its more reactive acyl chloride derivative.[6]
Caption: Proposed synthesis workflow for the target molecule.
Detailed Experimental Protocol: Amidation Reaction
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Rationale: The use of salicyloyl chloride as the acylating agent enhances the reactivity of the carboxyl group, facilitating the nucleophilic attack by the amino group of 2-aminobenzimidazole. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Step-by-Step Methodology:
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Dissolution: Dissolve 2-aminobenzimidazole (1.0 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Basification: Add a non-nucleophilic organic base, such as triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of salicyloyl chloride (1.05 equivalents) in the same solvent dropwise over a period of 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide.
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Physical and Chemical Properties
Due to the limited availability of experimental data for the specific target molecule, the following properties are predicted based on the known characteristics of its constituent moieties, salicylamide and benzimidazole.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Reference |
| Appearance | White to off-white crystalline solid | Based on the appearance of salicylamide and benzimidazole derivatives.[2] |
| Melting Point (°C) | >200 (with decomposition) | Benzimidazole derivatives often have high melting points. For instance, 2-(2-Hydroxybenzylidene)-1-(1H-benzimidazol-2-yl) hydrazine has a melting point of 275.1–277.7 °C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | Benzimidazoles are generally more soluble in polar solvents.[7] Salicylamide has low water solubility but is more soluble in organic solvents.[2] |
| pKa | Acidic (phenol): ~8-10; Basic (imidazole): ~4-5 | The phenolic hydroxyl group is expected to be acidic, while the imidazole nitrogen can be protonated. The pKa of the benzimidazole conjugate acid is around 5.68.[8] |
Spectroscopic Characterization
The identity and purity of the synthesized N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide would be confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
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Expected Absorptions:
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~3400-3200 cm⁻¹: N-H and O-H stretching vibrations (broad).
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1650 cm⁻¹: C=O (amide I) stretching.
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~1600-1450 cm⁻¹: C=C and C=N stretching in the aromatic and imidazole rings.
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~1540 cm⁻¹: N-H bending (amide II).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (in DMSO-d₆):
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~11.5-12.5 ppm (broad singlet, 1H): Imidazole N-H proton.
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~10.0-11.0 ppm (singlet, 1H): Amide N-H proton.
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~9.5-10.5 ppm (singlet, 1H): Phenolic O-H proton.
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~7.0-8.0 ppm (multiplets, 8H): Aromatic protons of the benzimidazole and salicylate rings. The exact chemical shifts and coupling patterns would depend on the electronic environment of each proton.
-
-
¹³C NMR (in DMSO-d₆):
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~165-170 ppm: Amide carbonyl carbon.
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~150-160 ppm: Carbon attached to the phenolic hydroxyl group.
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~110-145 ppm: Aromatic and imidazole carbons.
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Mass Spectrometry (MS)
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Expected Molecular Ion Peak (M⁺): m/z = 253.08.
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Fragmentation Pattern: Expect fragmentation at the amide bond, leading to ions corresponding to the benzimidazolyl and salicyl fragments.
Potential Biological Significance and Applications
The hybrid structure of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide suggests a high potential for diverse biological activities. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting activities such as:
-
Anticancer: Due to their structural resemblance to purine, they can interfere with nucleic acid and protein synthesis in cancer cells.[3]
-
Antimicrobial and Antifungal: Several benzimidazole-based drugs are used as anthelmintics and fungicides.[4]
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Anti-inflammatory: Benzimidazole compounds have been shown to inhibit enzymes like cyclooxygenase (COX).[5]
The salicylamide moiety is known for its analgesic and anti-inflammatory effects. Therefore, this compound could potentially exhibit synergistic or novel biological activities, making it a prime candidate for screening in various disease models.
Conclusion
This technical guide provides a foundational understanding of N-(1H-benzimidazol-2-yl)-2-hydroxy-benzamide, a molecule of considerable scientific interest. While experimental data for this specific compound is not widely available, this document offers a robust framework for its synthesis, predicts its key physicochemical properties based on established chemical principles and data from analogous structures, and outlines the necessary analytical methodologies for its characterization. The potential for this molecule to exhibit significant biological activity, given its hybrid structure, warrants further investigation by the scientific community. The protocols and data presented herein are intended to facilitate and guide such future research endeavors.
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